N-ethyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-ethyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an oxadiazole ring, and a butanamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:
Formation of the Thiophene Ring: Thiophene can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Rings: The thiophene and oxadiazole rings are then coupled through a series of reactions involving appropriate reagents and catalysts.
Formation of the Butanamide Group:
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-ethyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The oxadiazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . The butanamide group can improve the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic.
Dorzolamide: Contains a thiophene ring and is used as a carbonic anhydrase inhibitor.
Uniqueness
N-ethyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C12H15N3O2S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-ethyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C12H15N3O2S/c1-2-13-10(16)6-3-7-11-14-12(15-17-11)9-5-4-8-18-9/h4-5,8H,2-3,6-7H2,1H3,(H,13,16) |
InChI Key |
QTGOGTLEKARUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC=CS2 |
Origin of Product |
United States |
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